

# Safflospermidine A: A Technical Guide to its Tyrosinase Inhibitory Properties

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## Compound of Interest

Compound Name: Safflospermidine A

Cat. No.: B13446736

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Safflospermidine A**, a potent natural tyrosinase inhibitor. It details the compound's chemical identity, its significant inhibitory effects on melanin production, and the underlying molecular mechanisms. This document is intended to serve as a valuable resource for researchers and professionals in the fields of dermatology, cosmetology, and drug discovery.

## Chemical Identity

**Safflospermidine A** is a naturally occurring compound that has garnered attention for its significant biological activity.

Identifier	Value
CAS Number	1111082-13-3
IUPAC Name	(E)-3-(4-hydroxyphenyl)-N-[4-[[[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]-[3-[[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]propyl]amino]butyl]prop-2-enamide
Molecular Formula	C <sub>34</sub> H <sub>37</sub> N <sub>3</sub> O <sub>6</sub>

## Biological Activity: Tyrosinase Inhibition

**Safflospersmidine A** has been identified as a powerful inhibitor of tyrosinase, the key enzyme responsible for melanin synthesis. Its efficacy has been demonstrated in both enzymatic and cellular assays, showing promise for applications in the management of hyperpigmentation.

### In Vitro Tyrosinase Inhibition

**Safflospersmidine A** exhibits strong inhibitory activity against mushroom tyrosinase. Comparative studies have shown it to be more potent than kojic acid, a commonly used tyrosinase inhibitor.

Compound	IC <sub>50</sub> (μM)
Safflospersmidine A	13.8
Safflospersmidine B	31.8
Kojic Acid	44.0

### Cellular Anti-Melanogenesis Activity

In cellular models using B16F10 murine melanoma cells, a mixture of **Safflospersmidine A** and B has been shown to significantly reduce melanin content and intracellular tyrosinase activity. These effects are achieved without inducing cytotoxicity.

Treatment (at 62.5 μg/mL)	Intracellular Melanin Content Reduction	Intracellular Tyrosinase Activity Reduction
Safflospersmidines (A & B)	21.78 ± 4.01%	25.71 ± 3.08%

Furthermore, treatment with safflospersmidines led to a noticeable reduction in the dendritic structures of melanoma cells, which is associated with a decrease in extracellular melanin levels.

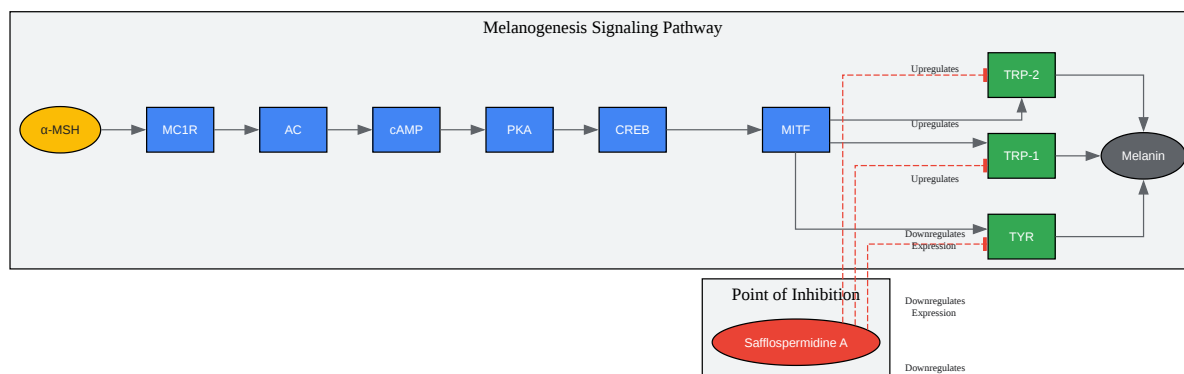
### Molecular Mechanism of Action

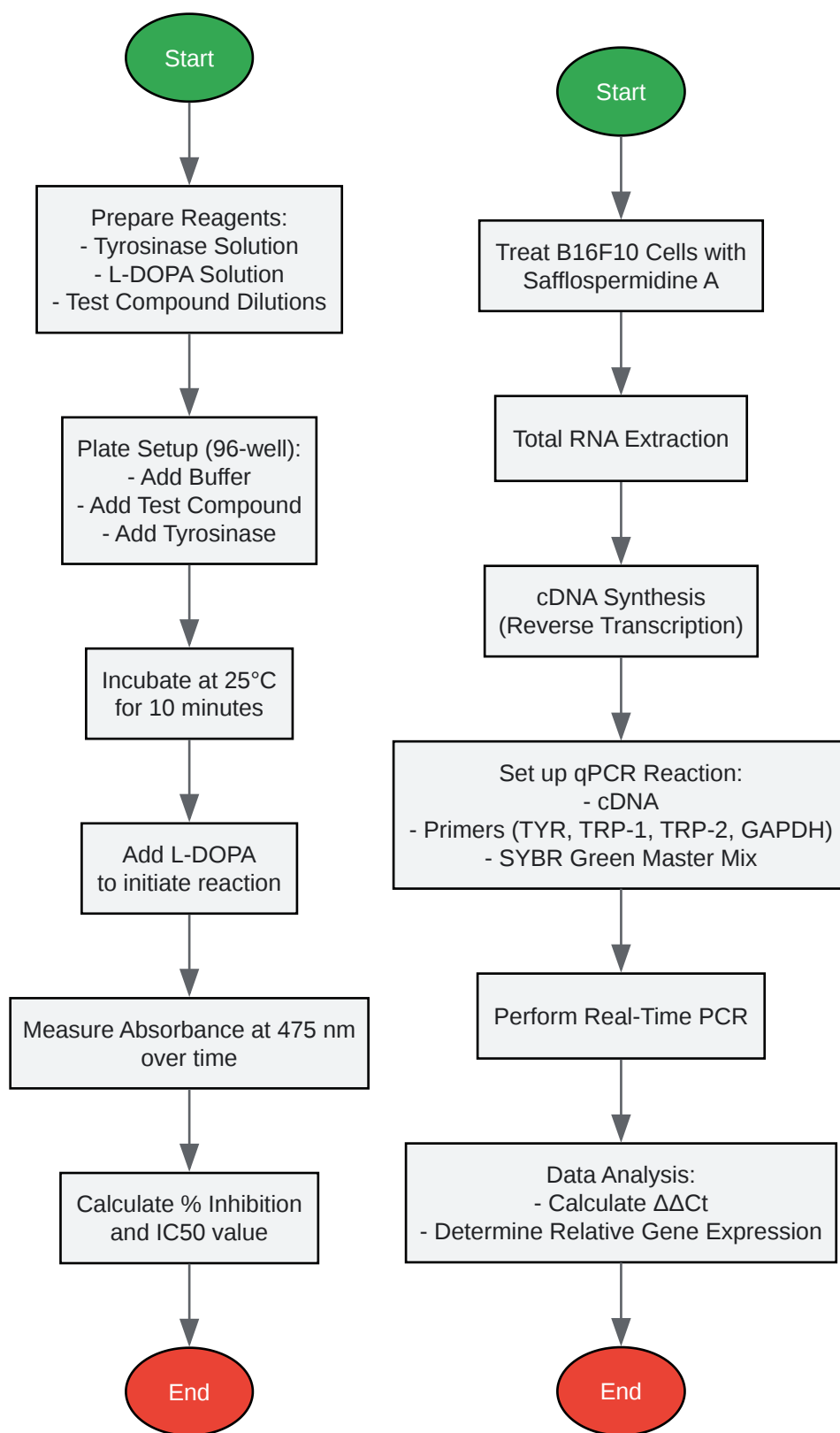
The anti-melanogenic effect of **Safflospersmidine A** is attributed to its ability to downregulate the expression of key genes involved in the melanin synthesis pathway.

At a concentration of 62.5 µg/mL, a mixture of safflospersmidines significantly reduced the mRNA expression levels of the following genes in B16F10 cells:

- Tyrosinase (TYR): Reduced by  $22.21 \pm 3.82\%$
- Tyrosinase-Related Protein 1 (TRP-1): Reduced by  $33.03 \pm 6.80\%$
- Tyrosinase-Related Protein 2 (TRP-2): Reduced by  $23.26 \pm 7.79\%$

This demonstrates that **Safflospersmidine A** exerts its inhibitory effects at the transcriptional level, leading to a decrease in the production of essential melanogenic enzymes.





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